molecular formula C7H4ClFO2 B1585950 3-Chloro-5-fluoro-4-hydroxybenzaldehyde CAS No. 870704-13-5

3-Chloro-5-fluoro-4-hydroxybenzaldehyde

Cat. No.: B1585950
CAS No.: 870704-13-5
M. Wt: 174.55 g/mol
InChI Key: CDDFZGUCZWWMGL-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2. It is characterized by the presence of chloro, fluoro, hydroxy, and aldehyde functional groups on a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that could interact with the compound.

Biochemical Analysis

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 134-138 °C .

Dosage Effects in Animal Models

The effects of different dosages of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde in animal models are not well-documented. It is known that this compound is classified as Acute Tox. 3 Oral - Eye Dam. 1, indicating that it may have toxic or adverse effects at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluoro-4-hydroxybenzaldehyde can be synthesized through several synthetic routes. One common method involves the chlorination and fluorination of 4-hydroxybenzaldehyde. The reaction typically proceeds as follows:

    Chlorination: 4-Hydroxybenzaldehyde is treated with a chlorinating agent, such as thionyl chloride (SOCl2), to introduce the chloro group at the 3-position.

    Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent, such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor, to introduce the fluoro group at the 5-position.

The reaction conditions, including temperature and solvent, can vary depending on the specific reagents used .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

3-Chloro-5-fluoro-4-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxybenzaldehyde: Lacks the fluoro group, making it less reactive in certain substitution reactions.

    3-Fluoro-4-hydroxybenzaldehyde:

    4-Hydroxybenzaldehyde: Lacks both the chloro and fluoro groups, making it less versatile in synthetic applications.

Uniqueness

3-Chloro-5-fluoro-4-hydroxybenzaldehyde is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and allow for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-chloro-5-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDFZGUCZWWMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382294
Record name 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-13-5
Record name 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870704-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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